![molecular formula C10H12N2O5 B1605239 2-Nitrotyrosine methyl ester CAS No. 3195-65-1](/img/structure/B1605239.png)
2-Nitrotyrosine methyl ester
Overview
Description
2-Nitrotyrosine methyl ester is a research chemical . It has a chemical formula of C10H12N2O5 and a molecular weight of 240.21 g/mol .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis
The crystal structure of l-tyrosine methyl ester has been determined and compared to published structures of l-tyrosine and its ethyl and n-butyl esters . It is almost isostructural with the other esters .Chemical Reactions Analysis
Transesterification is one of the most important reactions that is widely used in biodiesel production and synthesis of pharmaceuticals . The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .Future Directions
The long-term stability of the methyl esters pentafluoropropionic (Me-PFP) derivatives of 21 urinary amino acids prepared by a two-step derivatization procedure and extraction by toluene was investigated . The study indicates that Me-PFP derivatives of amino acids from human urine samples can easily be prepared, are stable at least for 14 days in the extraction solvent toluene, and allow for precise and accurate quantitative measurements by GC–MS using in situ prepared deuterium-labelled methyl ester as an internal standard .
Mechanism of Action
Target of Action
The primary targets of 2-Nitrotyrosine methyl ester are proteins, specifically at tyrosine residues . Tyrosine nitration is a post-translational modification that can alter protein function, localization, turnover, and protein-protein interactions .
Mode of Action
The compound interacts with its targets through a process known as transesterification . This involves the formation of a tetrahedral intermediate and 1,3-chelation, which are key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
Biochemical Pathways
Tyrosine nitration can impact functional protein networks and signaling in disease by altering protein function, localization, turnover, and protein-protein interactions . It has been found that many known sites of tyrosine nitration are also sites of phosphorylation, suggesting an extensive role for nitration in cell signaling .
Pharmacokinetics
Similar compounds have been used in positron emission tomography (pet) to monitor the pharmacokinetics and biodistribution of therapeutics .
Result of Action
The result of the action of 2-Nitrotyrosine methyl ester is the modification of proteins, specifically at tyrosine residues. This can lead to changes in protein function, localization, and turnover, and can affect protein-protein interactions . This modification is associated with various diseases and oxidative stress .
Action Environment
The action of 2-Nitrotyrosine methyl ester can be influenced by environmental factors. For example, the efficiency of the transesterification reaction can be affected by the alkyl moiety of the ester . Additionally, the action of metal t-butoxide as a nucleophile can be influenced by environmental factors .
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16/h2-3,5,7,13H,4,11H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFQRWZCGEEOA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185786 | |
Record name | 2-Nitrotyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrotyrosine methyl ester | |
CAS RN |
3195-65-1 | |
Record name | 2-Nitrotyrosine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrotyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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